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Compound of Interest

Compound Name: 2-Hydroxy-5-methylpyrazine

Cat. No.: B048312 Get Quote

A detailed comparative analysis of 2-Hydroxy-5-methylpyrazine and its key isomers using

NMR, IR, UV-Vis, and Mass Spectrometry. This guide provides researchers, scientists, and

drug development professionals with the necessary spectroscopic data and experimental

protocols for unambiguous identification.

The structural elucidation of isomeric compounds is a critical task in chemical research and

drug development, where subtle differences in molecular architecture can lead to vastly

different chemical and biological properties. 2-Hydroxy-5-methylpyrazine and its isomers,

such as 5-hydroxy-2-methylpyridine, 2-hydroxy-3-methylpyrazine, and 6-methylpyrazin-2-ol,

present a classic analytical challenge due to their identical molecular formulas but distinct

atomic arrangements. This guide offers a comprehensive comparison of the spectroscopic

characteristics of these isomers, providing a toolkit for their differentiation.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-Hydroxy-5-
methylpyrazine and its selected isomers. These values highlight the distinct spectral

fingerprints arising from their unique molecular structures.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)
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Compound H-3 H-6 -CH₃ -OH

2-Hydroxy-5-

methylpyrazine
~7.5 ~7.8 ~2.4 Broad

5-Hydroxy-2-

methylpyridine[1]

[2][3]

7.23 (d) 6.45 (d) 2.06 (s) 13.17 (s)

2-Hydroxy-3-

methylpyrazine

(Predicted)

- ~7.3 ~2.5 Broad

6-Methylpyrazin-

2-ol (Predicted)
~7.4 - ~2.3 Broad

Note: Predicted values are based on computational models and may vary from experimental

data.

Table 2: Infrared (IR) Spectroscopy - Key Vibrational Frequencies (cm⁻¹)

Compound O-H Stretch C=O Stretch C-N Stretch C-H Stretch

2-Hydroxy-5-

methylpyrazine

3400-3200

(broad)
~1650 1300-1200 3100-3000

5-Hydroxy-2-

methylpyridine[1]

[2]

3300-2500

(broad)
N/A (phenolic) 1320-1200 3100-3000

2-Hydroxy-3-

methylpyrazine

(Predicted)

3400-3200

(broad)
~1660 1300-1200 3100-3000

6-Methylpyrazin-

2-ol (Predicted)

3400-3200

(broad)
~1640 1300-1200 3100-3000

Note: Predicted values are based on computational models and may vary from experimental

data.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://spectrabase.com/compound/8VBNvvgwubv
https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxy-2-methylpyridine
https://m.chemicalbook.com/SpectrumEN_1003-68-5_1HNMR.htm
https://spectrabase.com/compound/8VBNvvgwubv
https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxy-2-methylpyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: UV-Vis Spectroscopy - Absorption Maxima (λmax, nm)

Compound Solvent λmax 1 λmax 2

2-Hydroxy-5-

methylpyrazine
Ethanol ~220 ~320

5-Hydroxy-2-

methylpyridine[1]
Varies ~210 ~285

2-Hydroxy-3-

methylpyrazine

(Predicted)

Ethanol ~225 ~315

6-Methylpyrazin-2-ol

(Predicted)
Ethanol ~215 ~325

Note: Predicted values are based on computational models and solvent effects can cause

significant shifts.

Table 4: Mass Spectrometry - Molecular Ion (m/z)

Compound Ionization Mode [M]+ or [M+H]+ Key Fragment Ions

2-Hydroxy-5-

methylpyrazine
EI 110 82, 54

5-Hydroxy-2-

methylpyridine[1][2]
EI 109 80, 53

2-Hydroxy-3-

methylpyrazine
ESI+ 111 Not available

6-Methylpyrazin-2-ol EI 110 82, 54

Experimental Protocols
Detailed experimental methodologies are crucial for reproducible and reliable spectroscopic

analysis. Below are generalized protocols for the key techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at

0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and

pressing it into a thin disk.

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and

subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to specific

functional groups and vibrational modes.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the analyte in a suitable UV-transparent

solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an

absorbance value between 0.1 and 1.0 at the λmax.

Instrument: A double-beam UV-Vis spectrophotometer is used.
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Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. A

blank containing the pure solvent is used as a reference.

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS).

Ionization: Choose an appropriate ionization method. Electron Ionization (EI) is common for

volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization

(ESI) is a softer technique suitable for less volatile or thermally labile compounds, often

yielding the protonated molecular ion [M+H]⁺.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze

the fragmentation pattern to gain structural information.

Visualization of Differentiating Features
The structural differences between the isomers directly influence their spectroscopic outputs.

The following diagrams illustrate the key structural features that lead to the observed spectral

differences.

Figure 1. Key structural features leading to spectroscopic differentiation.

Figure 2. General experimental workflow for spectroscopic differentiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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